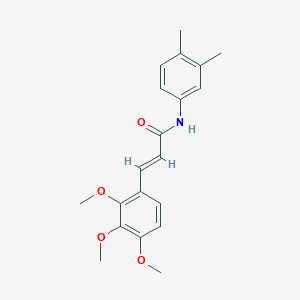![molecular formula C13H14N2O2S B2421963 2-[(4-苄基-5-甲基-1H-咪唑-2-基)硫代]乙酸 CAS No. 790272-24-1](/img/structure/B2421963.png)
2-[(4-苄基-5-甲基-1H-咪唑-2-基)硫代]乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetic Acid is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
科学研究应用
2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetic Acid has a wide range of applications in scientific research:
作用机制
Target of Action
Imidazole derivatives, which this compound is a part of, are known to interact with a diverse range of biological targets due to their versatile nature .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties, suggesting that this compound may interact with its targets in a variety of ways .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes, suggesting that this compound could potentially influence multiple pathways .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
It is known that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetic Acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Benzyl and Methyl Groups: The benzyl and methyl groups can be introduced through nucleophilic substitution reactions using appropriate benzyl and methyl halides.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached to the imidazole ring through a thiolation reaction using thiol reagents.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of 2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetic Acid may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include thiols, amines, and halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
相似化合物的比较
Similar Compounds
Benzimidazole: A similar compound with a benzimidazole ring structure, known for its antimicrobial and anticancer activities.
Imidazole-2-carboxylic Acid: Another imidazole derivative with applications in medicinal chemistry.
Uniqueness
2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl, methyl, and sulfanyl groups enhances its binding affinity to molecular targets and its overall biological activity .
属性
IUPAC Name |
2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-11(7-10-5-3-2-4-6-10)15-13(14-9)18-8-12(16)17/h2-6H,7-8H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTWMYBWAYDMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
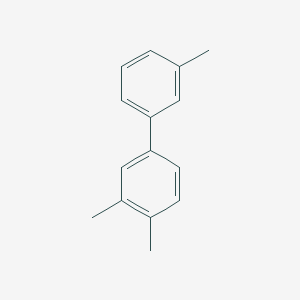
![3-(Propan-2-YL)-1H-pyrazolo[3,4-C]pyridine-4-carboxylic acid](/img/structure/B2421882.png)
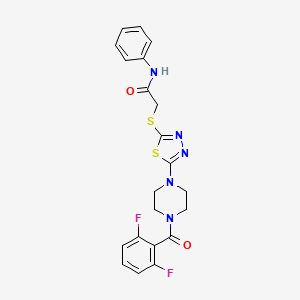
![2-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B2421887.png)
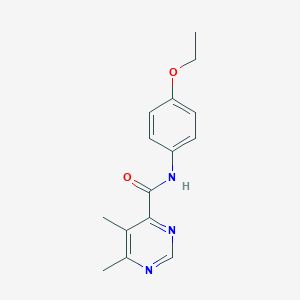
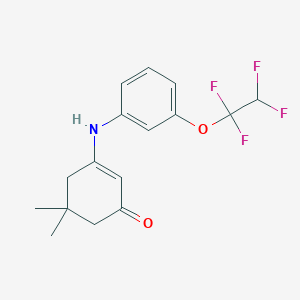
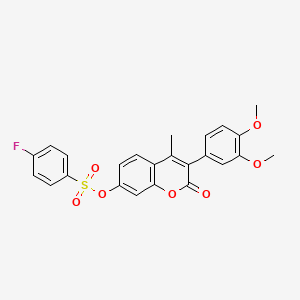
![(2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2421893.png)
![3-methyl-7-{2-methyl-3-[3-methyl-2,6-dioxo-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2421895.png)
![7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2421896.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2421897.png)
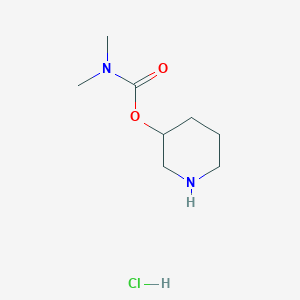
![N-(4-chlorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2421902.png)
